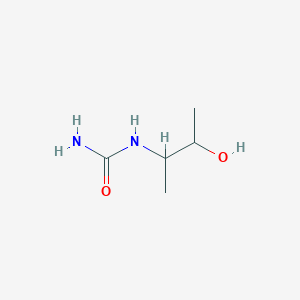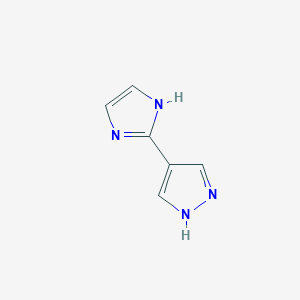
Urea, N-(2-hydroxy-1-methylpropyl)-
Vue d'ensemble
Description
. This compound is a derivative of urea, where one of the nitrogen atoms is substituted with a 2-hydroxy-1-methylpropyl group. It is known for its diverse chemical and biological properties, making it a valuable compound in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, N-(2-hydroxy-1-methylpropyl)-, can be achieved through several methods. One common method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, producing high yields with high chemical purity. The reaction conditions promote unique substrate selectivity from a mixture of two amines .
Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene. this method is not environmentally friendly or safe .
Industrial Production Methods
Industrial production of N-substituted ureas often involves large-scale synthesis using the methods mentioned above. The process is influenced by economy and ease of execution, with little consideration for environmental impacts . Therefore, there is a need for the development of resource-efficient and environment-friendly production methods.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N-(2-hydroxy-1-methylpropyl)-, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carbonyl compounds, while reduction reactions may produce amines or alcohols .
Applications De Recherche Scientifique
Urea, N-(2-hydroxy-1-methylpropyl)-, has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of other important chemicals.
Biology: Employed in the study of biological processes and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Urea, N-(2-hydroxy-1-methylpropyl)-, involves its interaction with specific molecular targets and pathways. For example, in drug delivery systems, it may enhance the solubility and stability of the drug, facilitating its transport and delivery to the target site . The compound’s effects are mediated through its chemical structure, which allows it to interact with various biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Urea, N-(2-hydroxy-1-methylpropyl)-, include other N-substituted ureas, such as:
- N-(2-hydroxyethyl)urea
- N-(2-hydroxypropyl)urea
- N-(2-hydroxybutyl)urea
Uniqueness
What sets Urea, N-(2-hydroxy-1-methylpropyl)- apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. For example, the presence of the 2-hydroxy-1-methylpropyl group may enhance its solubility and reactivity compared to other N-substituted ureas.
Propriétés
IUPAC Name |
3-hydroxybutan-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-3(4(2)8)7-5(6)9/h3-4,8H,1-2H3,(H3,6,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSHGYYXTBWGNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101294811 | |
| Record name | Urea, N-(2-hydroxy-1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101294811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314972-75-2 | |
| Record name | Urea, N-(2-hydroxy-1-methylpropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314972-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, N-(2-hydroxy-1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101294811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6613500.png)


![2-({2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methoxy)acetic acid](/img/structure/B6613512.png)










